![molecular formula C7H10ClN5O B2972344 2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide CAS No. 2411294-67-0](/img/structure/B2972344.png)
2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the tetrazole class of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. In addition, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide is its versatility in scientific research. This compound has been found to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms of inflammation and cancer development. In addition, this compound has a low toxicity profile, making it safe for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the synthesis method for this compound is complex and time-consuming, which can limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide. One potential direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
This compound is a promising compound for scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. While there are some limitations to using this compound in lab experiments, its versatility and low toxicity profile make it a useful tool for investigating the mechanisms of inflammation and cancer development. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of cyclopropylamine with sodium azide to form 1-cyclopropyltetrazole. The second step involves the reaction of 1-cyclopropyltetrazole with chloroacetyl chloride to form this compound. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of this compound is in the field of anti-inflammatory research. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been found to exhibit anti-cancer activity. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth, making it a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
2-chloro-N-[(1-cyclopropyltetrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O/c8-3-7(14)9-4-6-10-11-12-13(6)5-1-2-5/h5H,1-4H2,(H,9,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDHGLWMSSEIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


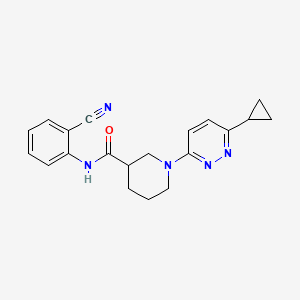
![1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2972265.png)

![2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2972268.png)

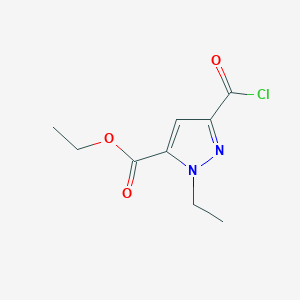
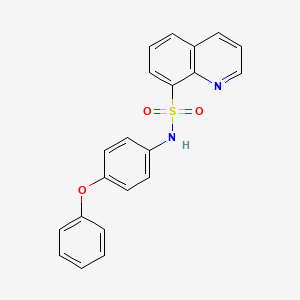
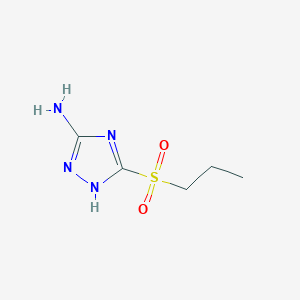
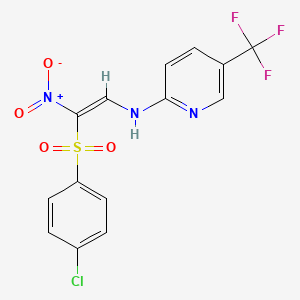
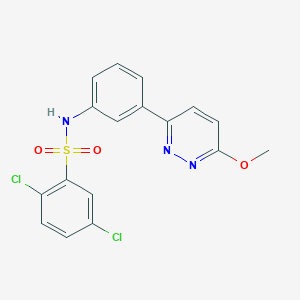
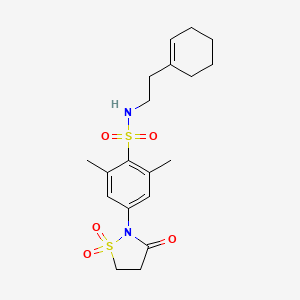
![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2972284.png)
